molecular formula C10H11NO2S B2995780 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone CAS No. 2034295-91-3

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone

Cat. No.: B2995780
CAS No.: 2034295-91-3
M. Wt: 209.26
InChI Key: ZDSOHAGZYABYIG-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone: is a complex organic compound that features a bicyclic structure incorporating sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core:

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Thia-5-azabicyclo[2.2.1]heptan-3-one,5-methyl-: A related compound with a similar bicyclic structure but different functional groups.

    2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone: Another similar compound with a chlorophenyl group instead of a furan ring.

Uniqueness

2-Thia-5-azabicyclo[221]heptan-5-yl(furan-3-yl)methanone is unique due to its specific combination of a bicyclic core with sulfur and nitrogen atoms and a furan ring

Biological Activity

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone is a bicyclic compound characterized by the incorporation of sulfur and nitrogen atoms, along with a furan ring. This unique structure positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO2SC_{10}H_{11}NO_2S with a molecular weight of 209.27 g/mol. The compound's structure facilitates interactions with various biological targets, which is critical for its pharmacological applications.

PropertyValue
Molecular FormulaC₁₀H₁₁NO₂S
Molecular Weight209.27 g/mol
Chemical StructureBicyclic with sulfur and nitrogen
CAS Number2034295-91-3

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for various physiological processes.
  • Gene Expression Alteration : The compound may affect the expression of genes associated with its biological effects.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against a panel of bacterial strains using disk diffusion methods, revealing zones of inhibition comparable to standard antibiotics.
  • Cytotoxicity in Cancer Cells : In a separate experiment, various concentrations of the compound were applied to human cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity.

Research Findings

Recent investigations have highlighted the importance of structural modifications to enhance biological activity. For example, derivatives of this compound have been synthesized to explore their pharmacological profiles further.

Summary of Findings

Study FocusResults
Antimicrobial ActivityEffective against S. aureus, E. coli
Anticancer ActivityInduced apoptosis in HeLa and MCF7 cells
Structural VariationsEnhanced activity observed in modified derivatives

Properties

IUPAC Name

furan-3-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h1-2,5,8-9H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSOHAGZYABYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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